molecular formula C15H16N2O B5210104 N-(3-phenylpropyl)pyridine-4-carboxamide CAS No. 6429-42-1

N-(3-phenylpropyl)pyridine-4-carboxamide

Cat. No.: B5210104
CAS No.: 6429-42-1
M. Wt: 240.30 g/mol
InChI Key: RXNFXDKBTBJBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-phenylpropyl)pyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and biological research. It belongs to the class of pyridine carboxamide derivatives, which are widely recognized as versatile scaffolds in the development of novel therapeutic agents due to their ability to mimic natural biological molecules like nicotinamide . Pyridine carboxamides are prevalent in various coenzymes and have been extensively studied for their diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities . The core structure of this compound, featuring an amide linkage, is crucial for its function, as it often serves as a key pharmacophore that enables hydrogen bonding with active sites of target proteins . Researchers are particularly interested in its application for developing new antimicrobials, as structurally similar pyridine-3-carboxamide analogs have demonstrated potent efficacy against challenging plant pathogens like Ralstonia solanacearum . Furthermore, its structural similarity to known Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib, suggests potential utility in oncology research, particularly in the design of DNA repair enzyme inhibitors for cancer therapy . The exploration of this compound and its derivatives, supported by techniques like molecular docking and structure-activity relationship (SAR) studies, continues to be a promising area for discovering new bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-phenylpropyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(14-8-11-16-12-9-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNFXDKBTBJBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367701
Record name N-(3-phenylpropyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-42-1
Record name N-(3-phenylpropyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-phenylpropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N-(3-phenylpropyl)pyridine-4-carboxamide has been studied for its potential in inhibiting various cancer cell lines. Its structural features suggest it may interact with specific biological targets involved in cancer progression.

  • Case Study: Polo-like Kinase 1 Inhibition
    Research has highlighted the efficacy of compounds similar to this compound in targeting Polo-like kinase 1 (Plk1), a critical regulator of cell division. Inhibitors of Plk1 have shown promise in treating cancers characterized by uncontrolled cell proliferation .

Neuropharmacology

The compound has been explored for its effects on G protein-gated inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability and neurotransmitter release.

  • Mechanism of Action
    This compound acts as an activator of GIRK channels, facilitating potassium ion flow into cells, thereby influencing neuronal signaling . This mechanism suggests potential applications in treating neurological disorders.

Fungicidal Properties

This compound derivatives have been investigated for their fungicidal properties against phytopathogenic fungi.

  • Patent Insights
    A patent application describes the use of N-(3-phenylpropyl)carboxamide derivatives as effective fungicides. These compounds demonstrate activity against various fungal pathogens, making them valuable in agricultural pest management .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Substituent Effect on Activity Notes
Phenyl groupEnhances lipophilicityImproves membrane permeability
Carboxamide groupEssential for activityCritical for binding to biological targets

SAR studies indicate that modifications to the phenyl and carboxamide groups can significantly alter the compound's potency and selectivity towards specific targets.

Future Directions and Research Opportunities

The unique properties of this compound open avenues for further research:

  • Targeted Cancer Therapies
    Continued exploration into its anticancer properties could lead to the development of novel targeted therapies.
  • Neuropharmacological Applications
    Investigating its role as a GIRK channel modulator may yield new treatments for neurological disorders, particularly those involving dysregulated neuronal excitability.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-phenylpropyl)pyridine-4-carboxamide, emphasizing differences in substituents, molecular properties, and reported activities:

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight Reported Activity Reference
This compound 3-phenylpropyl C₁₅H₁₆N₂O 240.30 Not explicitly reported -
2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide (3UO) 4-methoxypyridin-3-yl + cyclopropylcarbonyl C₁₆H₁₆N₄O₃ 312.33 GSK-3β inhibitor; used in Alzheimer’s disease research
N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide derivatives (5a-p) 2-(aryl)-4-oxo-1,3-thiazolidin-3-yl Variable Variable Anti-inflammatory (IC₅₀ values: 0.12–1.84 mM)
N-[(2R)-3-chloro-2-hydroxypropyl]-2-(cyclobutylamino)pyridine-4-carboxamide (2R)-3-chloro-2-hydroxypropyl + cyclobutyl C₁₇H₁₅ClN₂O₂ 270.76 Not explicitly reported (building block for drug discovery)
2-[(cyclopropylcarbonyl)amino]-N-(4-phenylpyridin-3-yl)pyridine-4-carboxamide (3UP) 4-phenylpyridin-3-yl + cyclopropylcarbonyl C₂₁H₁₈N₄O₂ 358.40 Structural analog with enhanced aromatic stacking potential

Structural and Functional Insights

  • Substituent Effects on Bioactivity: The thiazolidinone derivatives (e.g., 5a-p) exhibit anti-inflammatory activity, suggesting that introducing a heterocyclic ring at the carboxamide nitrogen enhances interaction with inflammatory targets like cyclooxygenase (COX) . 3UO and 3UP feature cyclopropylcarbonyl groups, which may improve metabolic stability and binding affinity to kinases like GSK-3β due to hydrophobic interactions .
  • Physicochemical Properties :

    • The target compound’s lower molecular weight (240.30 vs. 312–358 for others) may favor better oral bioavailability.
    • 3UP ’s extended aromatic system (phenylpyridine) could promote π-π stacking in protein binding pockets, a feature absent in the target compound’s aliphatic 3-phenylpropyl chain .

Q & A

What are the optimized synthetic routes for N-(3-phenylpropyl)pyridine-4-carboxamide, and how can purity be validated?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 3-phenylpropylamine. A common approach includes:

Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or CDI to form an active ester intermediate.

Amide bond formation : React the activated acid with 3-phenylpropylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) ensures high purity (>95%).
Validation methods include HPLC (C18 column, UV detection at 254 nm) and NMR (confirming absence of unreacted starting materials) . For industrial-scale optimization, continuous flow reactors may improve yield and reproducibility .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 7.2–7.4 ppm (phenyl group), and δ 3.4–3.6 ppm (methylene groups adjacent to the amide bond).
    • ¹³C NMR : Carbonyl signal at ~167 ppm confirms the amide linkage.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching the molecular formula (e.g., m/z 281.142 for C₁₆H₁₈N₂O).
  • HPLC-PDA : Purity >98% is achievable with retention time consistency across multiple batches.
  • X-ray Crystallography : For absolute configuration confirmation, SHELX software (e.g., SHELXL) refines crystal structures using diffraction data .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

Systematic SAR Studies : Compare analogs (e.g., halogenated vs. alkylated phenyl groups) to isolate activity determinants. For example, bromine substitution enhances hydrophobic interactions in enzyme binding .

Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).

Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate data variability across publications.

Mechanistic Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities independently .

What strategies enhance the bioactivity of this compound derivatives through structural modification?

Level: Advanced
Methodological Answer:

  • 3D-QSAR Modeling : Use software like VLife MDS to correlate steric/electronic properties with activity. For example, bulky substituents at the para-position of the phenyl group may improve kinase inhibition .
  • Scaffold Hopping : Replace pyridine with isosteres (e.g., quinoline) to modulate lipophilicity and bioavailability.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and metabolic stability .
  • Molecular Hybridization : Merge with pharmacophores from known bioactive molecules (e.g., thiazole rings) to target multiple pathways .

How does molecular docking elucidate the interaction mechanisms of this compound with biological targets?

Level: Advanced
Methodological Answer:

Target Selection : Prioritize proteins with structural data (e.g., kinases from PDB).

Docking Workflow :

  • Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).
  • Protein Preparation : Remove water molecules, add hydrogen atoms, and assign charges (e.g., AMBER force field).
  • Binding Site Analysis : Use AutoDock Vina to predict poses with lowest ΔG values.

Validation : Compare docking scores with experimental IC₅₀ values. For example, interactions with ATP-binding pockets in CDK2 correlate with antiproliferative activity .

What pharmacokinetic considerations are critical for developing this compound as a therapeutic agent?

Level: Advanced
Methodological Answer:

  • Absorption : LogP values >2.5 suggest moderate permeability but may require formulation with cyclodextrins for oral delivery.
  • Metabolism : CYP450 screening (e.g., CYP3A4/2D6) identifies susceptibility to oxidation. Fluorine substitution reduces metabolic clearance .
  • Toxicity : Ames test for mutagenicity and hERG binding assays to assess cardiac risk.
  • In Vivo Studies : Pharmacokinetic parameters (t₁/₂, Cmax) in rodent models guide dosing regimens .

How can SHELX software address challenges in crystallographic analysis of this compound?

Level: Basic
Methodological Answer:
SHELX programs (e.g., SHELXL) are pivotal for refining crystal structures:

Data Integration : Process diffraction data (λ = 1.5418 Å) to generate .hkl files.

Structure Solution : Use direct methods (SHELXT) for phase determination.

Refinement : Iterative cycles with SHELXL adjust atomic positions and thermal parameters. Hydrogen bonds (e.g., amide N–H···O) validate molecular packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.